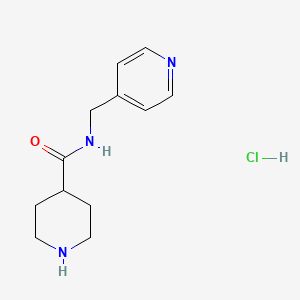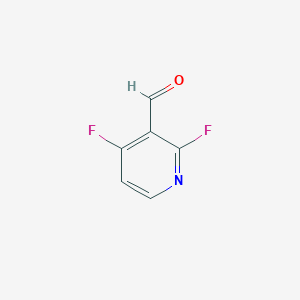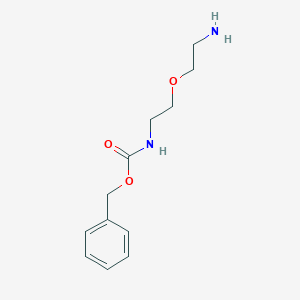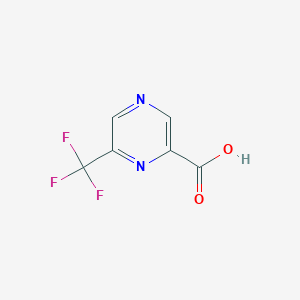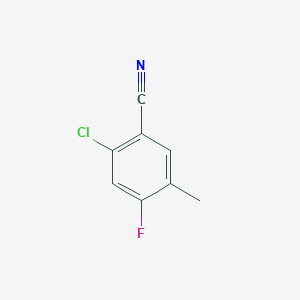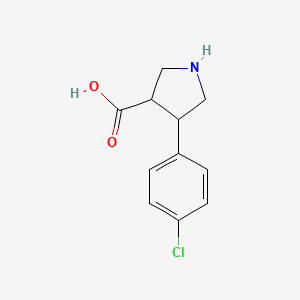
4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is an organic compound with potential applications in various fields of research and industry. It is a white to off-white powder .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been widely studied. Pyrrolidine is a five-membered heterocycle that is particularly useful in organic synthesis . The presence of the pyrrolidine nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis
The molecular structure of 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is represented by the InChI code1S/C11H12ClNO2/c12-8-3-1-7 (2-4-8)9-5-13-6-10 (9)11 (14)15;/h1-4,9-10,13H,5-6H2, (H,14,15);1H/t9-,10+;/m1./s1 . The molecular weight of this compound is 225.67 g/mol. Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives have been extensively studied. For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Physical And Chemical Properties Analysis
4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is a white to off-white powder . It should be stored at 0-8°C .Scientific Research Applications
Synthesis and Chemical Structure
- 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid has been involved in the stereospecific synthesis of Baclofen and PCPGABA, with the synthesis process utilizing hydrogenation of dehydroproline derivatives and ruthenium tetroxide oxidation (Yoshifuji & Kaname, 1995).
- It has also been synthesized in the form of a novel bicyclic thiohydantoin fused to pyrrolidine compound, with structural characterization performed using various techniques including NMR, FT-IR, MS, and HRMS (Nural et al., 2018).
Biological and Medicinal Applications
- A study demonstrated its use in the enantioselective nitrile anion cyclization for the synthesis of chiral pyrrolidine in high yield and enantiomeric excess, indicating its potential in creating pharmacologically active compounds (Chung et al., 2005).
- The compound's antimicrobial activity was explored, showing effectiveness against various bacterial and mycobacterial strains (Nural et al., 2018).
- Its application in the synthesis of influenza neuraminidase inhibitors highlights its significance in antiviral research (Wang et al., 2001).
Chemical Properties and Analysis
- Studies have explored its crystal structure, revealing details about its molecular conformation, which is vital for understanding its reactivity and potential applications (Ray et al., 1997).
- The acid dissociation constants for the compound were determined using potentiometric titration, which is essential for understanding its behavior in different pH environments (Nural et al., 2018).
Future Directions
The future directions of research on 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid and its derivatives are promising. The presence of the pyrrolidine nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . Therefore, further studies on the synthesis and biological activity of pyrrolidine derivatives are warranted .
properties
IUPAC Name |
4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAQYJHCQPXLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B1425093.png)
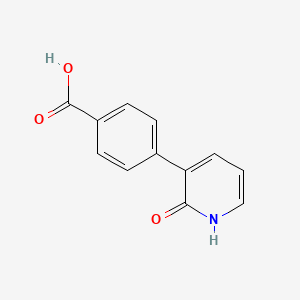
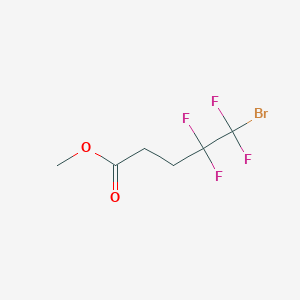
![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)
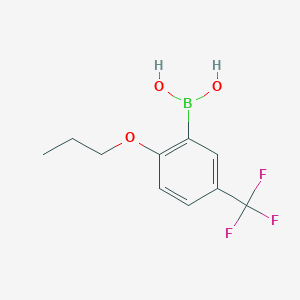
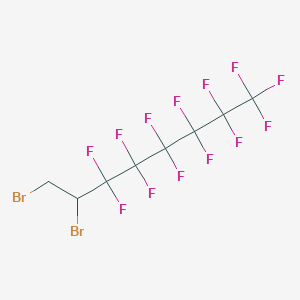
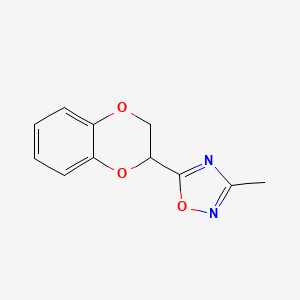
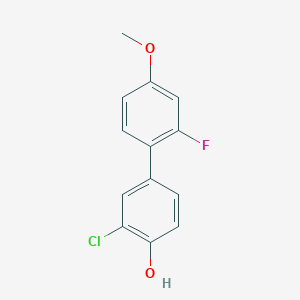
![N-(2-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1425108.png)
